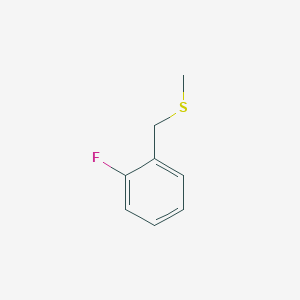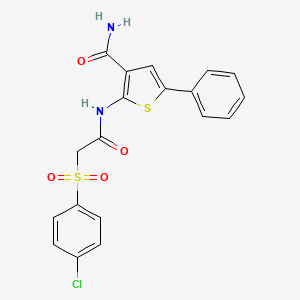
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide” is a chemical compound with a molecular formula of C16H17ClN2O4S2. It’s related to “{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid” which has a molecular formula of C14H11ClO2S .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, but the specific reactions involving “this compound” are not detailed in the available resources .Applications De Recherche Scientifique
Antimicrobial Applications
- Design and Synthesis for Antimicrobial Activity : New compounds comprising β-lactam, cyclic imide, and sulfonamido groups were synthesized, showing high biological activity against bacterial and fungal strains (Fadel & Al-Azzawi, 2021).
Anticancer Applications
- Anticancer Activity of Thiophene Derivatives : Thiophene-2-carboxamide derivatives were synthesized and showed good inhibitory activity against various cancer cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
- Cytotoxic Activity of Sulfonamide Derivatives : Novel sulfonamide derivatives were synthesized and screened in vitro for their anticancer activity against breast and colon cancer cell lines, with some compounds showing potent activity (Ghorab et al., 2015).
Material Science Applications
- Polyamides and Polythioamides for Heavy Metal Ion Adsorption : Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings were synthesized and used for the removal of heavy metal ions from aqueous solutions, showing significant adsorption capacities (Ravikumar et al., 2011).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-13-6-8-14(9-7-13)28(25,26)11-17(23)22-19-15(18(21)24)10-16(27-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAKQFHDLLJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

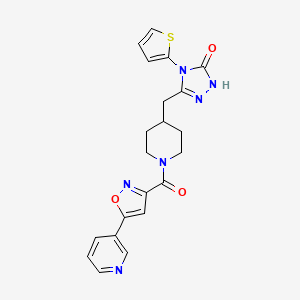
![2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2962544.png)

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)
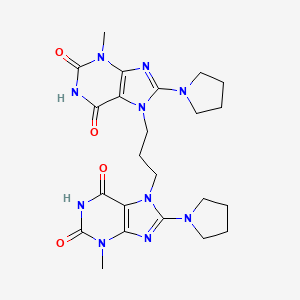
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)
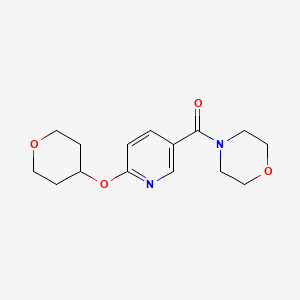
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)

